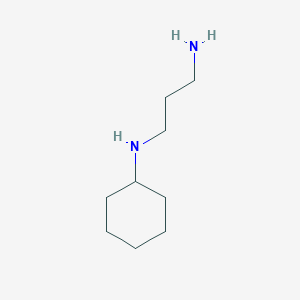

N-(3-Aminopropyl)cyclohexylamine

Vue d'ensemble

Description

N-(3-Aminopropyl)cyclohexylamine est un composé organique de formule moléculaire C9H20N2. C'est un dérivé de la cyclohexylamine et il est connu pour son rôle d'inhibiteur sélectif et compétitif de la spermine synthase . Ce composé est utilisé dans diverses applications de recherche scientifique, en particulier dans l'étude des maladies neurologiques .

Applications De Recherche Scientifique

N-(3-Aminopropyl)cyclohexylamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Medicine: Research focuses on its potential therapeutic applications in treating neurological diseases.

Industry: It is used in the production of corrosion inhibitors and as a building block for pharmaceuticals.

Mécanisme D'action

Target of Action

N-(3-Aminopropyl)cyclohexylamine is a cyclohexylamine derivative that acts as a selective and competitive inhibitor of spermine synthase . Spermine synthase is an enzyme involved in the biosynthesis of polyamines, which are organic compounds that play crucial roles in cellular functions such as cell growth and differentiation .

Mode of Action

This compound interacts with spermine synthase, inhibiting its function . This interaction prevents the synthesis of spermine, a type of polyamine, thereby affecting the polyamine metabolic pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polyamine metabolic pathway . By inhibiting spermine synthase, the compound reduces the production of spermine. This alteration can have downstream effects on various cellular processes that rely on polyamines, including DNA stabilization, protein synthesis, and cell growth .

Pharmacokinetics

It’s soluble in dmso and water, which may influence its bioavailability .

Result of Action

The inhibition of spermine synthase by this compound can lead to a decrease in neuronal survival and regeneration . This is because spermine, the product of spermine synthase, has been found to promote these processes in primary cultured brain neurons .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air , which could potentially affect its stability and efficacy. Furthermore, the compound’s solubility in water and DMSO suggests that its action could be influenced by the solvent environment .

Analyse Biochimique

Biochemical Properties

N-(3-Aminopropyl)cyclohexylamine interacts with the enzyme spermine synthase, inhibiting its function . Spermine synthase is involved in the synthesis of polyamines, such as spermidine and spermine . By inhibiting this enzyme, this compound can alter the levels of these polyamines within cells .

Cellular Effects

This compound has been found to specifically deplete rat hepatoma cells of spermidine and spermine levels in culture . This depletion of polyamines can have various effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the enzyme spermine synthase, thereby inhibiting the enzyme’s function . This inhibition results in a decrease in the synthesis of spermidine and spermine, leading to their depletion in cells .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For instance, a study found that the depletion of spermidine and spermine in rat hepatoma cells was observed after treatment with this compound

Metabolic Pathways

This compound is involved in the metabolic pathway of polyamine synthesis, where it interacts with the enzyme spermine synthase . By inhibiting this enzyme, this compound can affect the metabolic flux and levels of polyamines in cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

N-(3-Aminopropyl)cyclohexylamine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la cyclohexylamine avec la 3-chloropropylamine en conditions basiques . La réaction nécessite généralement un solvant tel que l'éthanol et une base comme l'hydroxyde de sodium pour faciliter la réaction de substitution nucléophile.

Méthodes de production industrielle

En milieu industriel, la production de this compound implique souvent l'hydrogénation de l'aniline en présence d'un catalyseur à base de cobalt ou de nickel . Cette méthode est privilégiée en raison de son efficacité et de sa possibilité de mise à l'échelle, ce qui la rend adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

N-(3-Aminopropyl)cyclohexylamine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les amides ou les nitriles correspondants.

Réduction : Il peut être réduit pour former des amines primaires.

Substitution : This compound peut participer à des réactions de substitution nucléophile, en particulier avec les halogénures.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Principaux produits formés

Oxydation : Amides ou nitriles.

Réduction : Amines primaires.

Substitution : Divers dérivés de la cyclohexylamine substitués.

Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Industrie : Il est utilisé dans la production d'inhibiteurs de corrosion et comme élément constitutif de produits pharmaceutiques.

Mécanisme d'action

This compound agit comme un inhibiteur sélectif et compétitif de la spermine synthase . En inhibant cette enzyme, le composé interfère avec la biosynthèse de la spermine, une polyamine impliquée dans la croissance et la différenciation cellulaires. Cette inhibition peut affecter divers processus cellulaires, notamment la survie et la régénération neuronale .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclohexylamine : Un analogue plus simple de la N-(3-Aminopropyl)cyclohexylamine, utilisé comme intermédiaire en synthèse organique.

Spermidine : Une autre polyamine impliquée dans les processus cellulaires, mais avec une structure et une fonction différentes.

N-(3-Aminopropyl)morpholine : Un composé structurellement similaire avec des activités biologiques différentes.

Unicité

This compound est unique en raison de son inhibition sélective de la spermine synthase, ce qui la rend particulièrement précieuse dans la recherche neurologique . Sa capacité à interférer avec la biosynthèse des polyamines la distingue d'autres composés similaires .

Propriétés

IUPAC Name |

N'-cyclohexylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZPOSYADVYECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062969 | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3312-60-5 | |

| Record name | N-Cyclohexyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaminopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPROPYL)CYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XOB09FKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-(3-Aminopropyl)cyclohexylamine (APCHA)?

A1: While initially developed as a spermine synthase inhibitor, research suggests that APCHA primarily acts as a spermine antagonist in primary cultured brain neurons. [, , ] This means it directly blocks the effects of spermine rather than inhibiting its synthesis.

Q2: What specific effects of spermine does APCHA block in neuronal cells?

A2: Studies have demonstrated that APCHA effectively blocks the survival-promoting and neurite regeneration-promoting effects of spermine in primary cultures of rat hippocampal and cerebellar neurons. [] This suggests APCHA interferes with spermine's neurotrophic actions.

Q3: How does APCHA compare to other cyclohexylamine derivatives in terms of its interaction with spermine?

A3: Unlike APCHA, another cyclohexylamine derivative, trans-4-methylcyclohexylamine (4MCHA), did not affect the neurotrophic effects of spermine. [] This difference highlights the specific structural features of APCHA that are crucial for its antagonistic activity against spermine.

Q4: How does APCHA affect polyamine levels in cells, and how does this compare to 4MCHA?

A4: While both APCHA and 4MCHA affect polyamine levels, they target different enzymes in the pathway. APCHA specifically depletes spermine levels while causing a compensatory increase in spermidine and putrescine. [, ] In contrast, 4MCHA targets spermidine synthase, leading to a decrease in spermidine and a compensatory increase in putrescine and spermine. [, ]

Q5: Does the depletion of spermine by APCHA impact cell growth?

A5: Interestingly, treating rat hepatoma cells (HTC cells) with APCHA for extended periods (8 days) depleted spermine levels but did not significantly affect cell growth. [] This suggests that other polyamines might be able to compensate for the lack of spermine in certain cell types and contexts.

Q6: Can APCHA enhance the antiproliferative effect of other drugs?

A6: Research shows that combining APCHA with α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (an enzyme upstream in polyamine synthesis), significantly enhances the growth inhibition of FM3A cultured cells and P388 leukemia cells in mice compared to DFMO alone. [] This synergistic effect is attributed to the combined depletion of spermine and overall reduction of spermidine and spermine levels. []

Q7: Are there any known copper complexes of APCHA, and what are their properties?

A8: Yes, copper (II) complexes with APCHA have been prepared and characterized. [, ] These complexes were studied for their spectroscopic properties, shedding light on the coordination chemistry of APCHA with metal ions.

Q8: Has APCHA been studied in the context of host-guest chemistry?

A9: Yes, studies have investigated the interaction of APCHA with cucurbit[8]uril (Q[8]), a macrocyclic host molecule. [] Interestingly, the cyclohexyl group of APCHA plays a crucial role in the formation of a ternary complex with Q[8], highlighting its potential for supramolecular assembly.

Q9: Has APCHA been investigated as a potential therapeutic target for parasitic diseases?

A10: While not directly studied with APCHA, research has focused on developing inhibitors targeting spermidine synthase in Plasmodium falciparum, the parasite responsible for malaria. [] This suggests that targeting polyamine biosynthesis, potentially with APCHA derivatives, could be a viable strategy for developing new antimalarial drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.